

SGC-iMLLT: A Chemical Probe for Interrogating MLLT1 and MLLT3 Function

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Compound of Interest

Compound Name: SGC-iMLLT

Cat. No.: B1193507

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain is an epigenetic reader module that recognizes acetylated and crotonylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription. Two human YEATS domain-containing proteins, MLLT1 (ENL) and MLLT3 (AF9), have emerged as compelling targets in oncology.^[1] Both are components of powerful transcriptional elongation complexes, such as the Super Elongation Complex (SEC), and their dysregulation is strongly associated with the onset and progression of various cancers, particularly acute myeloid leukemia (AML).

To facilitate the study of MLLT1 and MLLT3 biology and to explore their therapeutic potential, a potent, selective, and cell-permeable chemical probe, **SGC-iMLLT**, was developed.^{[1][2][3][4]} This guide provides a comprehensive overview of **SGC-iMLLT**, including its biochemical and cellular characteristics, detailed experimental protocols for its use, and its role in understanding MLLT1/3-associated biology.

Data Presentation: Quantitative Profile of SGC-iMLLT

SGC-iMLLT (also referred to as compound 92 in the primary literature) is a first-in-class chemical probe that competitively inhibits the interaction between the MLLT1/3 YEATS domains and acetylated histones.[5][6] Its activity has been thoroughly characterized using a variety of biochemical and cellular assays. A less active enantiomer, **SGC-iMLLT-N** (compound 91), serves as a valuable negative control for in-cell experiments.

Table 1: Biochemical Activity of SGC-iMLLT and Negative Control

Compound	Target	Assay	Parameter	Value (μM)	Reference
SGC-iMLLT	MLLT1 YD	AlphaScreen	IC ₅₀	0.26	[5][6]
MLLT1 YD	ITC	Kd	0.129	[5]	
MLLT3 YD	ITC	Kd	0.077	[5]	
SGC-iMLLT-N	MLLT1 YD	ITC	Kd	> 25	
MLLT3 YD	ITC	Kd	0.54		

YD: YEATS Domain; IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Activity and Selectivity of SGC-iMLLT

Target/Assay	Parameter	SGC-iMLLT Value (μM)	SGC-iMLLT-N Value (μM)	Reference
Cellular Target Engagement				
MLLT3-H3.3 Interaction (HEK293)	NanoBRET IC ₅₀	0.4	5.8	
MLLT1 Thermal Stabilization (MV4;11)	CETSA	Stabilizes	Diminished Activity	
Selectivity				
YEATS2 YD	AlphaScreen IC ₅₀	> 10	Not Reported	[7]
YEATS4 YD	AlphaScreen IC ₅₀	> 10	Not Reported	[7]
Bromodomains (48 tested)	Thermal Shift Assay	No Activity @ 50 μM	Not Reported	[7]
BRD4(1), CBP, TAF1, CECR2, FALZ	AlphaScreen	No Inhibition @ 10 μM	Not Reported	[7]

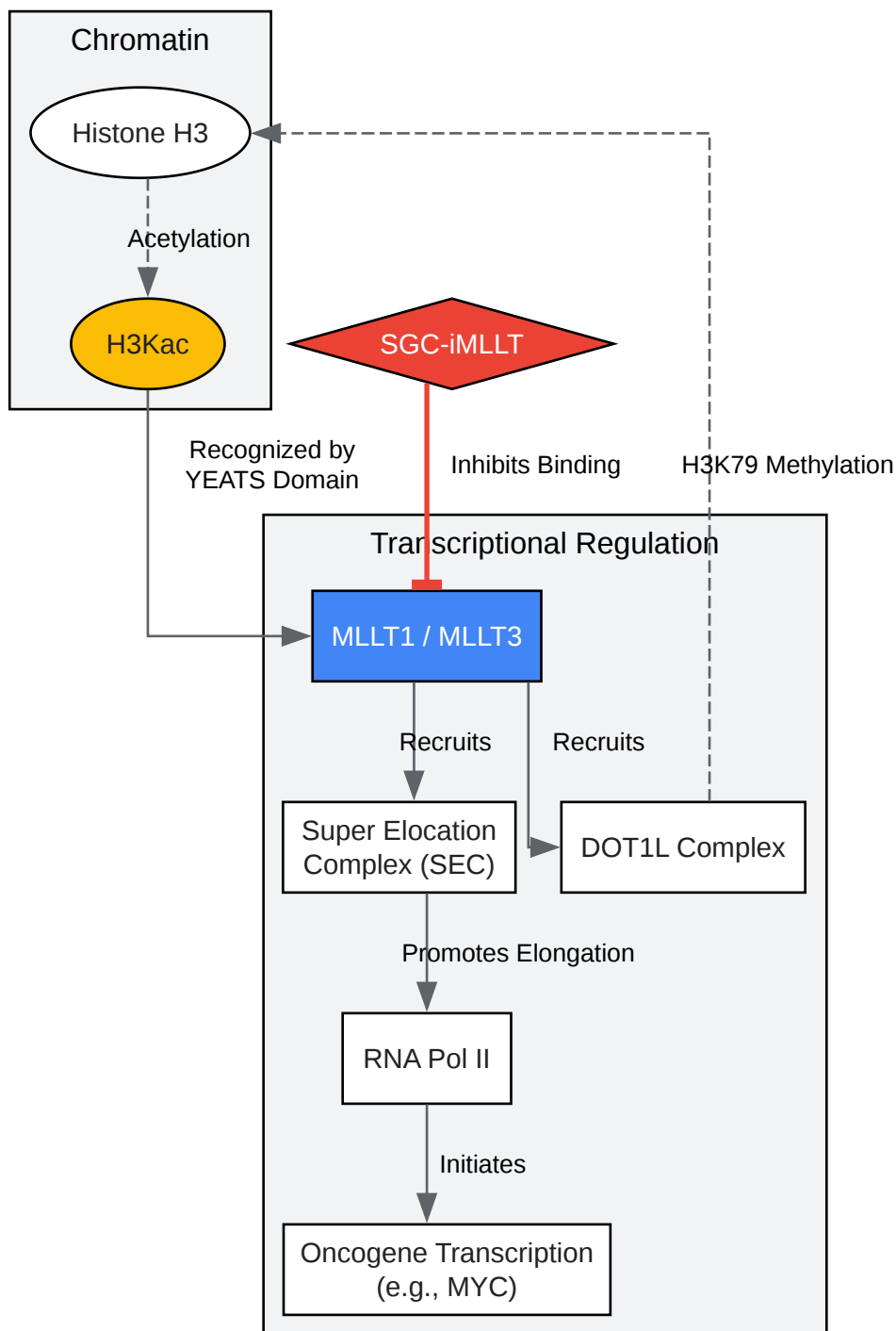
NanoBRET: Nanobody Bioluminescence Resonance Energy Transfer; CETSA: Cellular Thermal Shift Assay.

Signaling Pathways and Experimental Workflows

MLLT1/3 in Transcriptional Regulation

MLLT1 and MLLT3 are key components of transcriptional regulatory complexes. They recognize acetylated histones (H3Kac) via their YEATS domains, which facilitates the recruitment of machinery, such as the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L, to chromatin. This action promotes transcriptional elongation and is critical for the expression of key oncogenes like MYC. **SGC-iMLLT** acts by competitively

binding to the YEATS domain, thereby displacing MLLT1/3 from chromatin and inhibiting downstream transcriptional activity.

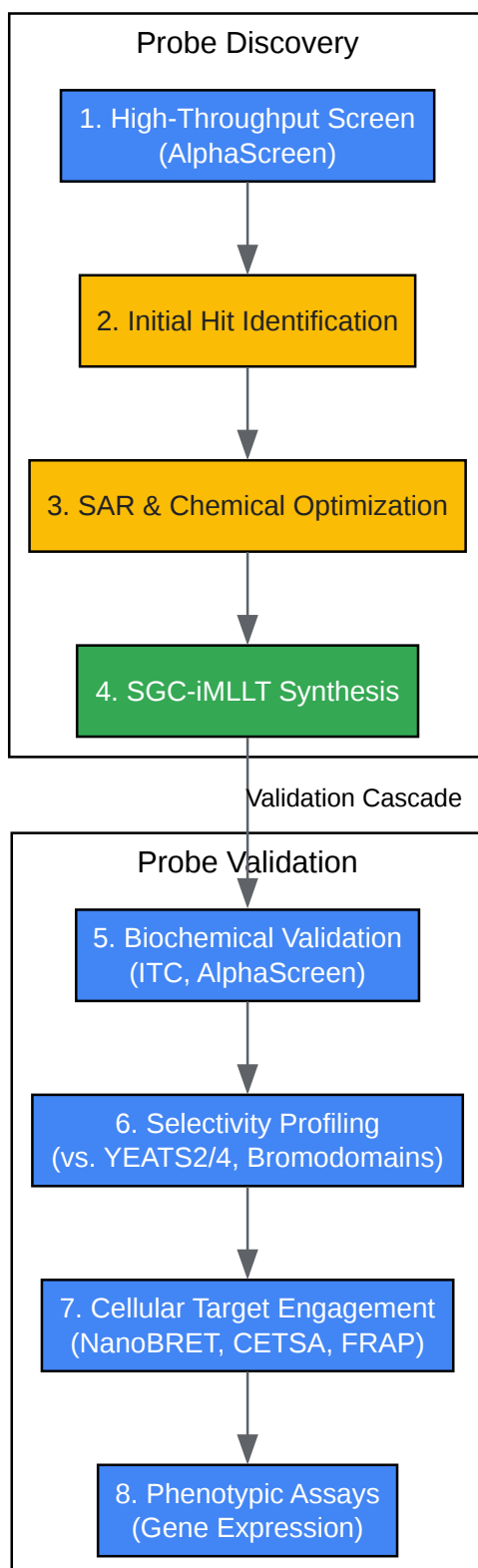


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Caption: MLLT1/3 signaling pathway and mechanism of **SGC-iMLLT** inhibition.

Experimental Workflow for **SGC-iMLLT** Characterization

The discovery and validation of **SGC-iMLLT** followed a rigorous workflow, beginning with a high-throughput biochemical screen and progressing through detailed biophysical and cellular characterization to confirm potency, selectivity, and target engagement.



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Caption: Experimental workflow for the discovery and validation of **SGC-iMLLT**.

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the characterization of **SGC-iMLLT**. These are representative protocols and may require optimization based on specific cell lines and laboratory conditions.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Inhibition

This assay measures the ability of **SGC-iMLLT** to disrupt the interaction between a purified YEATS domain and a biotinylated histone peptide.

Materials:

- Purified His-tagged MLLT1 or MLLT3 YEATS domain
- Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K27ac)
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)
- Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA
- **SGC-iMLLT** and control compounds in DMSO
- 384-well white opaque microplates (e.g., ProxiPlate)

Procedure:

- Prepare a serial dilution of **SGC-iMLLT** and control compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add the His-tagged YEATS domain protein and the biotinylated histone peptide to the wells of the microplate. Final concentrations typically range from 25 to 200 nM and should be optimized based on EC₉₀ values from titration experiments.
- Add the diluted compounds to the wells. Include DMSO-only wells as a no-inhibition control.

- Incubate for 30 minutes at room temperature.
- In subdued light, prepare a mixture of Streptavidin-Donor and Ni-NTA Acceptor beads in Assay Buffer (typically 10-20 µg/mL each).
- Add the bead mixture to all wells.
- Seal the plate and incubate in the dark at room temperature for 1-2 hours.
- Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection between 520-620 nm.
- Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

NanoBRET Assay for Cellular Target Engagement

This assay quantifies the displacement of MLLT1/3 from histone H3.3 in living cells by **SGC-iMLLT**.

Materials:

- HEK293 cells
- Expression vector for MLLT1 or MLLT3 fused to NanoLuc® luciferase (N-terminal tag)
- Expression vector for Histone H3.3 fused to HaloTag® (C-terminal tag)
- FuGENE HD transfection reagent or similar
- Opti-MEM I Reduced Serum Medium
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- HaloTag® NanoBRET™ 618 Ligand
- White, tissue-culture treated 96-well plates

Procedure:

- **Transfection:** Co-transfect HEK293 cells with the NanoLuc-MLLT1/3 and HaloTag-H3.3 plasmids. A 1:10 ratio (NanoLuc® to HaloTag® plasmid) is often a good starting point to optimize the signal.
- **Cell Plating:** 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Plate the cells into the 96-well plate.
- **Compound Treatment:** Prepare serial dilutions of **SGC-iMLLT** and the negative control. Add the compounds to the cells and incubate for the desired time (e.g., 4-24 hours) at 37°C, 5% CO₂.
- **Ligand and Substrate Addition:** Prepare a 20X stock of the HaloTag® 618 Ligand. Dilute it to the final desired concentration (e.g., 100 nM) in Opti-MEM and add to the cells. Incubate for at least 2 hours.
- **Prepare the NanoBRET™ detection reagent** by mixing the Nano-Glo® Substrate and the extracellular inhibitor in the supplied buffer according to the manufacturer's protocol.
- **Add the detection reagent to all wells.**
- **Detection:** Read the plate within 10 minutes on a luminometer equipped with two filters: one for donor emission (460 nm) and one for acceptor emission (>610 nm).
- **Data Analysis:** Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The data is often presented as milliBRET units (mBU), which is the BRET ratio multiplied by 1000. Determine IC₅₀ values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

- MV4;11 cells or other relevant cell line

- **SGC-iMLLT** and DMSO control
- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
- PCR tubes
- Thermal cycler
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- Equipment for Western blotting

Procedure:

- **Compound Treatment:** Treat cultured cells with the desired concentrations of **SGC-iMLLT** or DMSO for 1-2 hours at 37°C.
- **Cell Harvesting:** Harvest the cells by centrifugation and wash once with PBS. Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors.
- **Heat Challenge:** Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
- **Cell Lysis:** Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath) or sonication.
- **Separation of Soluble Fraction:** Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- **Western Blotting:** Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, normalize samples, and analyze the levels of soluble MLLT1 by Western blotting.
- **Data Analysis:** Quantify the band intensities from the Western blot. Plot the percentage of soluble MLLT1 as a function of temperature. A rightward shift in the melting curve for **SGC-iMLLT**-treated samples compared to the DMSO control indicates thermal stabilization and target engagement.

Western Blotting for MLLT1

This protocol is for detecting the soluble MLLT1 protein from CETSA samples.

Materials:

- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Anti-MLLT1/ENL antibody (e.g., Cell Signaling Technology #14893)
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) substrate
- Imaging system (e.g., CCD camera-based imager)

Procedure:

- **SDS-PAGE:** Load equal amounts of protein from the CETSA supernatants onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary anti-MLLT1 antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle shaking.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 5.
- Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions.
- Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Analyze the band intensities using image analysis software.

Conclusion

SGC-iMLLT is a well-characterized, potent, and selective chemical probe for the YEATS domains of MLLT1 and MLLT3.^{[2][3][4]} Its demonstrated biochemical and cellular activity, combined with the availability of a matched negative control, makes it an invaluable tool for dissecting the biological functions of MLLT1 and MLLT3. The detailed protocols provided in this guide are intended to enable researchers to confidently employ **SGC-iMLLT** in their studies to further understand the roles of these epigenetic readers in health and disease, and to explore the therapeutic potential of their inhibition.

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